molecular formula C23H24BrNO B4539151 N-2-adamantyl-N-(4-bromophenyl)benzamide

N-2-adamantyl-N-(4-bromophenyl)benzamide

Cat. No. B4539151
M. Wt: 410.3 g/mol
InChI Key: RIAZSMWWYSUCLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, where the adamantyl and bromophenyl components are introduced to a benzamide scaffold through various synthetic pathways. For example, adamantane derivatives are synthesized through reactions involving adamantyl groups with different chemical entities, showcasing the versatility and complexity of synthesizing these compounds (Basarić et al., 2008).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography and spectroscopic methods, reveal the spatial arrangement of atoms within these compounds and their electronic structure. The presence of adamantyl and bromophenyl groups influences the overall molecular geometry, potentially affecting the compound's reactivity and physical properties. Studies utilizing crystallography and DFT calculations provide insights into the compound's structure and electronic properties (Demir et al., 2015).

properties

IUPAC Name

N-(2-adamantyl)-N-(4-bromophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrNO/c24-20-6-8-21(9-7-20)25(23(26)17-4-2-1-3-5-17)22-18-11-15-10-16(13-18)14-19(22)12-15/h1-9,15-16,18-19,22H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAZSMWWYSUCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3N(C4=CC=C(C=C4)Br)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzoyl-N-(p-bromophenyl)adamant-2-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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